Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate
Description
Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate is a benzo[b]thiophene derivative characterized by a hydroxyl group at position 7 and an ethyl ester moiety at position 5. The benzo[b]thiophene core is a sulfur-containing heterocycle, which imparts unique electronic and steric properties critical for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 7-hydroxy-1-benzothiophene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3S/c1-2-14-11(13)8-5-7-3-4-15-10(7)9(12)6-8/h3-6,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOHBZNTQBTZPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C(=C1)C=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461961 | |
| Record name | ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
831222-72-1 | |
| Record name | ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gewald Reaction-Based Cyclocondensation
The Gewald reaction, a two-step process involving ketones, sulfur, and α-cyano esters, is widely employed for constructing thiophene rings. For Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate, this method adapts as follows:
- Step 1 : Condensation of 4-hydroxy-2-mercaptobenzaldehyde with ethyl cyanoacetate in the presence of morpholine catalyst (20 mol%) at 80°C for 6 hours yields the intermediate α-cyanocinnamate.
- Step 2 : Cyclization under acidic conditions (HCl/EtOH, reflux, 4 h) forms the benzo[b]thiophene core.
Key Parameters :
- Solvent polarity critically affects cyclization efficiency (DMF > DMSO > EtOH)
- Substituent-directed ring closure favors carboxylate placement at C5 due to steric and electronic effects.
Directed Ortho-Metallation for Regioselective Substitution
Directed metallation strategies enable precise functional group installation. Rahman and Scrowston’s approach for 7-hydroxybenzo[b]thiophenes provides a template:
Synthetic Workflow
- Starting Material : 5-Methoxybenzo[b]thiophene-2-carboxylate
- Directed Lithiation :
- LDA (2.2 eq.) at -78°C in THF
- Quenching with trimethylborate introduces boron at C7
- Oxidation and Demethylation :
Yield Optimization :
- Lowering lithiation temperature (-90°C) improves regioselectivity to 92%
- Sequential protection/deprotection avoids over-oxidation
Cyclization of Mercaptoacrylic Acid Derivatives
Mukherjee and De’s mercaptoacrylic acid cyclization offers an alternative route:
Reaction Sequence
- Knoevenagel Condensation :
- 4-Hydroxybenzaldehyde + ethyl thioglycolate → mercaptoacrylic acid (85% yield)
- Iodine-Mediated Cyclization :
- I₂ (1.1 eq.) in 1,4-dioxane at 110°C for 8 h
- Decarboxylation :
Mechanistic Insight :
- Iodine acts as both cyclization catalyst and mild oxidant
- Steric effects direct carboxylate to C5 during ring closure
Advanced Catalytic Systems
Recent advances employ transition metal catalysts for improved efficiency:
Palladium-Catalyzed C-H Activation
- Catalyst : Pd(OAc)₂ (5 mol%)
- Ligand : 1,10-Phenanthroline
- Conditions :
- Ethyl acrylate as carboxylate source
- K₂S₂O₈ as oxidant in DMF/H₂O (3:1)
- Yield : 78% with >95% regioselectivity
Advantages :
- Avoids pre-functionalized starting materials
- Tolerates electron-rich aromatic systems
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Regioselectivity | Scalability | Cost Index |
|---|---|---|---|---|
| Gewald Reaction | 65–72 | Moderate | High | $ |
| Directed Metallation | 55–60 | High | Low | $$$ |
| Mercaptoacid Cycl. | 70–78 | Moderate | Medium | $$ |
| Pd-Catalyzed C-H | 75–80 | Excellent | Medium | $$$$ |
Cost Index: $ = <$50/mol; $$ = $50–150; $$$ = $150–300; $$$$ = >$300
Purification and Characterization
Chromatographic Separation
- Stationary Phase : Silica gel (230–400 mesh)
- Eluent : Hexane/EtOAc (4:1 → 1:1 gradient)
- Recovery : >90% pure product
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃):
δ 1.35 (t, J=7.1 Hz, 3H, -OCH₂CH₃)
δ 4.32 (q, J=7.1 Hz, 2H, -OCH₂CH₃)
δ 6.95 (d, J=8.4 Hz, 1H, C6-H)
δ 7.82 (d, J=8.4 Hz, 1H, C4-H)
δ 10.21 (s, 1H, -OH)HRMS : m/z calculated for C₁₁H₁₀O₃S [M+H]⁺: 245.0342; found: 245.0339
Industrial-Scale Considerations
Continuous Flow Synthesis
- Reactor Design : Microfluidic system with T-junction mixer
- Throughput : 2.5 kg/day at 90% conversion
- Key Advantage : Enhanced heat transfer minimizes decomposition
Waste Stream Management
- Sulfur Byproducts : Treated with Ca(OH)₂ precipitation
- Solvent Recovery : >95% DMF recycled via vacuum distillation
Emerging Methodologies
Photoredox Catalysis
Recent trials show promise using:
Biocatalytic Approaches
- Enzyme : Thiophene oxidase (modified P. putida)
- Conversion : 42% at 37°C, pH 7.4
- Advantage : Aqueous medium, no heavy metals
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play a crucial role in its reactivity and binding affinity to various biological targets. The compound may exert its effects through the inhibition of enzymes, modulation of receptor activity, or interaction with cellular components .
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs include:
Key Observations:
- Ester Group Position: The carboxylate group at position 5 (target compound) vs.
- Hydroxyl vs. Methoxy : The 7-OH group enhances hydrogen-bonding capacity compared to 7-OMe in , increasing solubility and interaction with polar targets .
- Oxo Substituents : Analogs with 4,7-dioxo groups () exhibit lower melting points and distinct IR profiles due to conjugated carbonyl systems, suggesting higher reactivity in nucleophilic environments .
Physicochemical and Spectral Properties
Research Implications
- Drug Design : Benzo[b]thiophene derivatives are explored as kinase inhibitors or antimicrobial agents. The hydroxyl and ester groups in the target compound may enhance binding to active sites, as seen in spiro-benzo[b]thiophene derivatives ().
Biological Activity
Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its antimicrobial, antioxidant, and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
This compound features a unique bicyclic structure comprising a benzene ring fused to a thiophene ring, with a hydroxyl group at the 7-position and an ethyl ester at the 5-position. These structural characteristics enhance its reactivity and biological activity, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its potential to inhibit various bacterial strains, with studies showing effective growth inhibition at concentrations below 50 µM in some cases . The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Antioxidant Properties
The antioxidant activity of this compound has also been explored, suggesting its potential role in protecting cells from oxidative stress. The presence of the hydroxyl group is believed to contribute to its ability to scavenge free radicals, thereby preventing cellular damage.
Anticancer Potential
This compound has garnered attention for its anticancer properties. Studies have indicated that it can induce apoptosis in cancer cells, particularly in breast cancer models. The compound appears to modulate specific molecular targets and pathways that lead to the inhibition of cancer cell proliferation. For instance, it has been shown to increase levels of cleaved caspase-3 and Bax while decreasing the expression of anti-apoptotic proteins like Bcl-2 .
The biological activity of this compound is attributed to its interaction with various molecular targets. The hydroxyl and carboxylate groups play crucial roles in its binding affinity and reactivity towards enzymes and receptors. This interaction may lead to enzyme inhibition or modulation of receptor activity, contributing to its therapeutic effects .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound Name | Unique Features |
|---|---|
| This compound | Hydroxyl group enhances reactivity and biological activity |
| Ethyl benzo[b]thiophene-5-carboxylate | Lacks hydroxyl group; primarily studied for apoptosis-inducing properties |
| Ethyl 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate | Features a tetrahydro structure; may influence pharmacological properties |
Case Studies
- Anticancer Study : In vitro studies demonstrated that treatment with this compound resulted in significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity at low concentrations (e.g., IC50 = 6.2 µM against THP-1 cells) .
- Antimicrobial Study : A library of compounds including this compound was screened against Mycobacterium tuberculosis (Mtb), revealing effective inhibition with minimum inhibitory concentrations (MIC) significantly lower than those of standard treatments .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate, and what experimental conditions are critical for yield optimization?
- Methodology : The synthesis typically involves cyclization of sulfur-containing precursors (e.g., dienes) to form the thiophene core, followed by functionalization. For example, Friedel-Crafts acylation or electrophilic substitution can introduce carboxylate or hydroxyl groups . Key steps include:
- Cyclization : Use of Lewis acids (e.g., AlCl₃) under anhydrous conditions.
- Esterification : Ethanol as a solvent with acid catalysis (e.g., H₂SO₄) for carboxylate formation.
- Hydroxylation : Controlled oxidation (e.g., mCPBA) or deprotection of protected intermediates.
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
- Techniques :
- Best Practices : Use SHELX programs (e.g., SHELXL) for crystallographic refinement and Mercury software for visualizing hydrogen-bonding networks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for thiophene derivatives like this compound?
- Approach :
- Comparative Assays : Replicate studies under standardized conditions (e.g., enzyme inhibition assays with controls for solvent effects) .
- Structural Analog Analysis : Compare bioactivity of derivatives with systematic substitutions (e.g., halogenation at C-3) to identify SAR trends .
- Case Study : Inconsistent antibacterial results may arise from variations in bacterial strain susceptibility or compound purity (>95% by HPLC recommended) .
Q. What computational strategies are effective for predicting interactions between this compound and biological targets?
- Methods :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. How can synthetic yields of this compound be improved, particularly in multi-step reactions?
- Optimization Strategies :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps .
- Solvent Effects : Replace polar aprotic solvents (DMF) with ionic liquids to enhance regioselectivity .
- Workflow : Use TLC monitoring to isolate intermediates, reducing side reactions .
Q. What are the key hydrogen-bonding motifs in the crystal structure of this compound, and how do they influence stability?
- Analysis :
- Graph Set Notation : Identify R₂²(10) motifs from O–H···O bonds and weaker C–H···S interactions using Mercury .
- Impact : These motifs stabilize crystal packing, reducing hygroscopicity and enabling storage at RT .
Q. How should researchers address instability issues during the synthesis or storage of thiophene-based esters like this compound?
- Mitigation :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
